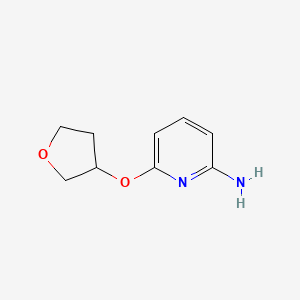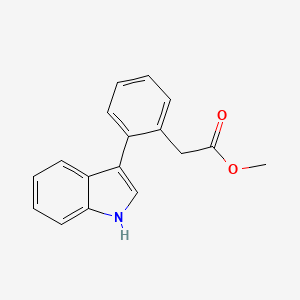![molecular formula C13H12N2O4 B13883982 Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- CAS No. 832102-11-1](/img/structure/B13883982.png)
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-: is a compound that features a pyrrolidine ring attached to a benzofuran moiety with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- typically involves the reaction of a pyrrolidine derivative with a benzofuran derivative under specific conditions. One common method includes the use of 2-hydroxy-5-nitrobenzaldehyde, which is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then further reacted to introduce the pyrrolidine moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Oxidation: Formation of benzofuran derivatives with different oxidation states.
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: It can be used in the design of new drugs with specific biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran moiety can engage in various interactions with enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Benzofuran derivatives: Compounds with similar benzofuran moieties but different substituents.
Uniqueness: Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]- is unique due to the presence of both a pyrrolidine ring and a benzofuran moiety with a nitro group.
Propiedades
Número CAS |
832102-11-1 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(5-nitro-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
WCORRDLONYOKFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)


![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)


